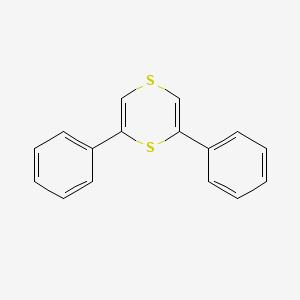

1,4-Dithiin, 2,6-diphenyl-

Description

Contextualization of 1,4-Dithiins in Heterocyclic Chemistry

1,4-Dithiins are a class of sulfur-containing heterocyclic compounds. ontosight.aibeilstein-journals.org The core structure consists of a six-membered ring containing four carbon atoms and two sulfur atoms at positions 1 and 4. ontosight.ai This arrangement results in a non-planar, boat-like conformation. beilstein-journals.orgtandfonline.com While possessing an 8π-electron system, 1,4-dithiin is considered non-aromatic. tandfonline.comthieme-connect.com Its chemical behavior is largely characterized by its olefinic nature, with reactivity observed at both the carbon-carbon double bonds and the sulfur atoms. tandfonline.com This allows for reactions with both electrophiles and nucleophiles. tandfonline.com

In the broader field of heterocyclic chemistry, 1,4-dithianes, the saturated counterparts of 1,4-dithiins, have not been as extensively studied as the related 1,3-dithianes. nih.gov However, the unique reactivity of the 1,4-dithiin ring system makes it a valuable building block in the synthesis of complex molecules. nih.gov

Historical Development of 1,4-Dithiin Synthesis and Investigation

The synthesis of 1,4-dithiins has been an area of interest for chemists, with various methods developed over time. Advances in the chemistry of 1,4-dithiins, particularly after the 1960s, have been reviewed, covering synthetic routes and chemical properties. tandfonline.com One established method for preparing 2,5-diaryl-1,4-dithiins involves the use of phenacyl halides, which are converted to the corresponding Bunte salts. capes.gov.br More contemporary, transition-metal-free approaches have also been developed, such as reacting alkynes with elemental sulfur or selenium. researchgate.net The synthesis of dihydro-1,4-dithiins has also been achieved through various routes, including the reaction of an acyloin or a halocarbonyl compound with an organic thiosulfate (B1220275). google.com

The investigation into the properties of 1,4-dithiins has revealed their non-aromatic character and boat-like structure. tandfonline.com The chemical properties are predominantly olefinic, allowing for a range of reactions. tandfonline.com Mass spectrometry studies of 2,5-diaryl-1,4-dithiins have shown common fragmentation patterns, including the presence of dipositive and even tripositive ions in some cases. capes.gov.br

Significance of Diaryl-Substituted 1,4-Dithiins in Modern Organic Synthesis and Advanced Materials Science

Diaryl-substituted 1,4-dithiins, such as 2,6-diphenyl-1,4-dithiin, hold considerable significance in both organic synthesis and materials science. thieme-connect.comnih.gov Their unique electronic and chemical properties make them valuable components in the development of new materials. thieme-connect.com

The 1,4-dithiin motif is particularly noted for its ability to undergo reversible one- and two-electron oxidations, leading to the formation of radical cations and diradical dications. researchgate.net This redox activity makes them promising for applications in organic electronics, including conducting materials and semiconductors. ontosight.airesearchgate.net The non-planar structure of 1,4-dithiins is a key feature that influences their properties and applications. thieme-connect.com

In the realm of advanced materials, 1,4-dithiins and their derivatives have been explored for a variety of uses, such as in energy storage and harvesting, the creation of phosphorescent materials, and the synthesis of porous polymers. thieme-connect.com For instance, thianthrene-based compounds, which are structurally related to dibenzo-1,4-dithiins, have been investigated as electrolytes in symmetric batteries. researchgate.netmit.edu The versatility of the 1,4-dithiin ring system allows it to be incorporated into larger, complex molecular architectures, including macrocycles designed for anion recognition. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

92802-27-2 |

|---|---|

Molecular Formula |

C16H12S2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2,6-diphenyl-1,4-dithiine |

InChI |

InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

LBKAWGIJKHDIRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1,4 Dithiin, 2,6 Diphenyl

X-ray Crystallographic Investigations

X-ray crystallography provides definitive, solid-state evidence for the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and conformations.

Analysis of Polymorphic Forms of 2,6-Diphenyl-1,4-dithiin

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can significantly influence the physical properties of a material. While extensive studies on polymorphism have been conducted for various organic molecules, specific research identifying and characterizing different polymorphic forms of 2,6-diphenyl-1,4-dithiin is not extensively detailed in the reviewed literature. However, the study of polymorphism is crucial, as seen in related classes of compounds where different crystal packing can lead to varied properties nih.gov.

Determination of the 1,4-Dithiin Ring Conformation (Boat Structure)

The 1,4-dithiin ring is an 8π-electron system. If planar, it would be considered antiaromatic, a high-energy, unstable state. To avoid this instability, the ring adopts a non-planar conformation. wikipedia.org X-ray diffraction studies and computational models consistently show that the 1,4-dithiin ring exists in a stable boat conformation. researchgate.netnih.govbeilstein-journals.org

In the case of 2,6-disubstituted derivatives like 2,6-bis(4-methoxyphenyl)-1,4-dithiine, which is structurally analogous to 2,6-diphenyl-1,4-dithiin, the dithiine ring is confirmed to be in a boat conformation. nih.gov This conformation minimizes electronic repulsion and steric strain, representing the molecule's lowest energy state in the crystal lattice. The boat structure is a characteristic feature of the 1,4-dithiin heterocyclic system. researchgate.netnih.gov

Orientation of Phenyl Substituents Relative to the Central Dithiin Ring

The spatial orientation of the phenyl groups at the 2- and 6-positions of the dithiin ring is a key structural feature. In the crystal structure of the related compound 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the aromatic rings are observed to be nearly coplanar with the adjacent C=C double bonds of the dithiin ring. nih.gov The dihedral angles, which measure the twist between the plane of the phenyl ring and the plane of the heterocyclic ring, are typically small. nih.govnih.gov This near-coplanarity suggests a degree of electronic conjugation between the π-system of the phenyl rings and the double bonds within the dithiin core, which can influence the electronic and optical properties of the molecule.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. For 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the crystal packing is primarily directed by weak van der Waals interactions. nih.gov In other substituted heterocycles, π-stacking interactions between phenyl rings can be a significant factor in the crystal assembly, often leading to the formation of columnar structures. researchgate.net The specific packing motif for 2,6-diphenyl-1,4-dithiin would similarly depend on a balance of these non-covalent forces, influencing properties such as melting point and solubility. In some related diphenyl-substituted heterocyclic systems, the unsymmetrical arrangement of molecules in the crystal lattice is influenced by their relative orientations to optimize packing efficiency. niscpr.res.in

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize 2,6-diphenyl-1,4-dithiin and its derivatives.

The ¹H NMR spectrum provides information about the protons in the molecule. For a symmetrically substituted compound like 2,6-diphenyl-1,4-dithiin, the chemical shifts of the protons on the dithiin ring and the phenyl groups are characteristic. In the structurally similar compound (3,6-diphenyl-1,4-dithiine-2,5-diyl)bis(p-tolylmethanone), the protons of the phenyl groups appear as multiplets in the aromatic region (δ 7.10-7.76 ppm). rsc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For dithiin derivatives, distinct signals are observed for the carbons of the central ring and the substituent phenyl groups. rsc.org The table below shows representative chemical shift data for a closely related dithiin derivative.

Interactive Data Table: NMR Data for (3,6-diphenyl-1,4-dithiine-2,5-diyl)bis(p-tolylmethanone) rsc.org

This table provides representative NMR data from a closely related compound to illustrate the expected spectral regions for 2,6-diphenyl-1,4-dithiin.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl H | 7.10 - 7.76 (m) | 128.40, 129.44, 129.55, 129.64, 129.70, 130.94, 132.56, 135.08, 144.98, 146.56 |

| Dithiin C | - | Not explicitly assigned |

| p-tolyl CH₃ | 2.36 (s) | 21.75 |

| Ketone C=O | - | 191.48 |

Note: (m) denotes a multiplet, (s) denotes a singlet. The data is for a derivative and serves as an illustrative example.

Analysis of coupling constants and advanced NMR techniques like NOESY can provide further insight into the molecule's conformation in solution, which may differ slightly from the solid-state structure determined by X-ray crystallography. niscpr.res.inresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of a compound, thereby confirming its structure. For 1,4-dithiin, 2,6-diphenyl-, the molecular formula is C₁₆H₁₂S₂.

Common fragmentation pathways for similar aromatic sulfur-containing compounds often involve the cleavage of bonds adjacent to the sulfur atoms and the phenyl rings. The stability of the resulting fragments, such as the phenyl cation (C₆H₅⁺) at m/z 77, often dictates the major peaks observed in the spectrum. The presence of sulfur isotopes (³²S, ³³S, ³⁴S) would also lead to characteristic isotopic patterns for sulfur-containing fragments, particularly at M+2.

For a closely related compound, 2,6-bis(4-methoxyphenyl)-1,4-dithiine , the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 328.2 (100%) and a significant fragment at m/z 313.1 (43%), corresponding to the loss of a methyl group. indexcopernicus.com This provides a valuable comparative reference for the fragmentation behavior of phenyl-substituted dithiins.

Table 1: Predicted and Analogous Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) |

| 1,4-Dithiin, 2,6-diphenyl- | C₁₆H₁₂S₂ | 268.39 | M⁺ (268), C₆H₅⁺ (77) |

| 2,6-Bis(4-methoxyphenyl)-1,4-dithiine | C₁₈H₁₆O₂S₂ | 328.45 | M⁺ (328.2), [M-CH₃]⁺ (313.1) indexcopernicus.com |

Data for 1,4-Dithiin, 2,6-diphenyl- is predictive based on its structure, while data for the methoxy-substituted analog is from experimental findings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in probing the vibrational modes and electronic transitions within a molecule, respectively, offering a window into its electronic structure and bonding.

Infrared (IR) Spectroscopy:

The IR spectrum of 1,4-dithiin, 2,6-diphenyl- would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Key expected absorptions include:

C-H stretching vibrations of the aromatic phenyl rings, typically appearing in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, which are expected in the 1600-1450 cm⁻¹ range.

C-S stretching vibrations of the dithiin ring. These are generally weaker and appear in the fingerprint region, typically around 800-600 cm⁻¹.

For the analogous compound 2,6-bis(4-methoxyphenyl)-1,4-dithiine , the reported IR spectrum (KBr) shows characteristic peaks at 3020, 2959, 2914 (C-H stretching), 1607, 1508, 1457 (aromatic C=C stretching), and 1258, 1191, 832 cm⁻¹ (C-O and other fingerprint region vibrations). indexcopernicus.com

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum provides information about the electronic transitions between molecular orbitals. For conjugated systems like 1,4-dithiin, 2,6-diphenyl-, the absorption bands are typically attributed to π → π* transitions. The presence of the phenyl groups in conjugation with the dithiin ring system is expected to result in strong absorption in the UV region.

Reactivity and Chemical Transformations of 1,4 Dithiin, 2,6 Diphenyl

Reactions of the 1,4-Dithiin Heterocyclic System

The 1,4-dithiin ring in 2,6-diphenyl-1,4-dithiin is susceptible to attack by both electrophiles and nucleophiles, can undergo valence isomerization and rearrangements, and can be induced to open under certain conditions.

The term "nucleophile" refers to a chemical species that donates an electron pair to form a chemical bond, while an "electrophile" is a species that accepts an electron pair. masterorganicchemistry.comyoutube.com The presence of lone pairs of electrons on the sulfur atoms and the π-electrons of the double bonds make the 1,4-dithiin ring nucleophilic in nature. Consequently, it can react with various electrophiles. wiley-vch.de

Conversely, the dithiin ring can be activated towards nucleophilic attack. This is particularly true when the ring is substituted with strong electron-withdrawing groups, which can facilitate the displacement of leaving groups on the ring by nucleophiles. nih.govnih.gov

Valence isomerization, a process where molecules with the same molecular formula but different bonding arrangements can interconvert, is a known phenomenon in cyclic systems. beilstein-journals.orgnorthwestern.edu While specific studies on the valence isomerization of 2,6-diphenyl-1,4-dithiin are not extensively detailed in the provided context, the general principles can be applied. Thermal or photochemical energy can induce the rearrangement of the π-electron system, potentially leading to different isomeric structures. baranlab.org

Photochemical rearrangements, initiated by the absorption of light, can lead to excited states with different reactivity patterns compared to the ground state. baranlab.org These reactions can result in complex structural transformations.

The 1,4-dithiin ring can undergo cleavage under specific reaction conditions. thieme-connect.dedntb.gov.ua For instance, nucleophilic attack can lead to the opening of the heterocyclic ring. An example of this is the reaction of pentathiepins with triphenylphosphine (B44618) and alkynes bearing electron-withdrawing groups, which proceeds through a proposed ring-opened intermediate to form 1,4-dithiins. researchgate.net Similarly, reactions involving electrophilic ring-opening have been observed in related heterocyclic systems. researchgate.net

Oxidation Chemistry at Sulfur Centers

The sulfur atoms in the 1,4-dithiin ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. acsgcipr.orgresearchgate.net

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic chemistry. nih.govorganic-chemistry.org Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, a related class of sulfur-containing heterocycles, has been studied to selectively produce either the corresponding sulfoxides or sulfones. nih.gov

Table 1: Oxidation Products of 1,4-Dithiin, 2,6-diphenyl-

| Reactant | Oxidizing Agent | Product(s) |

| 1,4-Dithiin, 2,6-diphenyl- | Mild Oxidant (e.g., H₂O₂) | 2,6-diphenyl-1,4-dithiin 1-oxide (Sulfoxide) |

| 1,4-Dithiin, 2,6-diphenyl- | Strong Oxidant (e.g., excess H₂O₂, m-CPBA) | 2,6-diphenyl-1,4-dithiin 1,4-dioxide (Disulfoxide), 2,6-diphenyl-1,4-dithiin 1,1,4,4-tetraoxide (Disulfone) |

Note: The specific products and their ratios depend on the reaction conditions and the stoichiometry of the oxidizing agent.

Reduction Pathways of 1,4-Dithiin, 2,6-diphenyl-

The reduction of the 1,4-dithiin ring can lead to the corresponding saturated 1,4-dithiane (B1222100) derivative. This transformation typically involves the addition of hydrogen across the carbon-carbon double bonds. While specific reducing agents for 2,6-diphenyl-1,4-dithiin are not detailed in the provided search results, general methods for the reduction of alkenes can be applied. Catalytic hydrogenation using transition metal catalysts like palladium or platinum is a common method for such reductions.

Substitution Reactions on the Dithiin and Phenyl Moieties

Detailed research findings on the direct substitution reactions on the 1,4-dithiin or phenyl moieties of 2,6-diphenyl-1,4-dithiin are not extensively documented in readily available literature. However, the general reactivity of the 1,4-dithiin ring and substituted aromatic systems allows for predictions regarding its behavior in substitution reactions.

The 1,4-dithiin ring system can react with both electrophiles and nucleophiles. tandfonline.comtandfonline.com Early reports suggested that the 1,4-dithiin ring could undergo electrophilic substitution reactions such as nitration and bromination, which was initially interpreted as a sign of aromaticity. tandfonline.com However, it is now understood that the ring is not aromatic, and its reactivity is more characteristic of its olefinic nature. nih.govtandfonline.com Nucleophilic attack on the 1,4-dithiin ring can also occur, leading to ring-opening reactions under certain conditions. tandfonline.com

Table 1: Predicted Substitution Reactions on 2,6-diphenyl-1,4-dithiin

| Reaction Type | Reagent/Conditions | Predicted Outcome |

| Electrophilic Aromatic Substitution (on phenyl rings) | HNO₃/H₂SO₄ | Nitration on the phenyl rings. |

| Electrophilic Aromatic Substitution (on phenyl rings) | Br₂/FeBr₃ | Bromination on the phenyl rings. |

| Electrophilic Addition (on dithiin ring) | Electrophile (e.g., Br₂) | Addition across the C=C double bonds of the dithiin ring. |

| Nucleophilic Reaction (on dithiin ring) | Nucleophile (e.g., RLi) | Potential for ring opening or addition. |

Diels-Alder Reactions and Other Cycloaddition Reactions of 1,4-Dithiins

While specific examples of 2,6-diphenyl-1,4-dithiin participating in Diels-Alder or other cycloaddition reactions are not well-documented, the reactivity of the 1,4-dithiin system in such transformations has been explored with other derivatives. The 1,4-dithiin ring contains two endocyclic carbon-carbon double bonds, which could potentially act as a dienophile. However, the non-planar, boat-like conformation of the dithiin ring may not be ideal for concerted cycloaddition reactions.

In some instances, substituted 1,4-dithiins have been shown to participate in cycloaddition reactions. For example, 1,4-dithiintetracarboxylic N,N'-dimethyldiimide reacts with electron-rich anthracenes to yield Diels-Alder adducts. thieme-connect.de This suggests that with appropriate substitution to activate the dithiin ring, it can function as a dienophile.

Conversely, the dithiin ring itself is generally not a reactive diene for Diels-Alder reactions. The presence of the sulfur atoms and the non-planar structure hinder its ability to adopt the s-cis conformation necessary for a diene in a [4+2] cycloaddition.

Table 2: Potential Cycloaddition Reactivity of 2,6-diphenyl-1,4-dithiin

| Role of Dithiin Ring | Reaction Type | Potential Dienophile/Diene | Expected Reactivity |

| Dienophile | [4+2] Cycloaddition | Electron-rich diene | Potentially low, may require activation of the dithiin ring. |

| Diene | [4+2] Cycloaddition | Electron-deficient dienophile | Unlikely due to conformational constraints. |

Metalation Reactions and Organometallic Species Derived from 1,4-Dithiins

The metalation of the 1,4-dithiin ring system has been successfully achieved using strong bases, leading to the formation of organometallic species that can be further functionalized. While specific studies on the metalation of 2,6-diphenyl-1,4-dithiin are limited, research on the parent 1,4-dithiin provides valuable insights into its potential reactivity.

Facile magnesiation and zincation of the 1,4-dithiin scaffold have been accomplished using TMP-magnesium and -zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govacs.org These reactions allow for the introduction of functional groups onto the dithiin ring. For instance, treatment of 1,4-dithiin with TMPMgCl·LiCl or TMPZnCl·LiCl results in metalation, and subsequent reaction with an electrophile yields a substituted 1,4-dithiin. nih.gov It has also been shown that a second metalation can occur, leading to 2,3-disubstituted-1,4-dithiins. nih.gov

Lithiation of dithiin derivatives has also been reported. For example, nih.govtandfonline.comdithiolo[4,5-b] nih.govresearchgate.netdithiin-2-thione undergoes lithiation with lithium diisopropylamide (LDA). thieme-connect.de This indicates that the protons on the 1,4-dithiin ring are sufficiently acidic to be removed by strong lithium amide bases.

For 2,6-diphenyl-1,4-dithiin, metalation could potentially occur at the ortho positions of the phenyl rings, directed by the sulfur-containing heterocycle, or directly on the dithiin ring itself. The outcome would depend on the specific reaction conditions and the base used.

Table 3: Reported Metalation Reactions of the 1,4-Dithiin Scaffold

| Base | Metal | Substrate | Outcome | Reference(s) |

| TMPMgCl·LiCl | Mg | 1,4-Dithiin | Magnesiated 1,4-dithiin | nih.govacs.org |

| TMPZnCl·LiCl | Zn | 1,4-Dithiin | Zincated 1,4-dithiin | nih.govacs.org |

| LDA | Li | nih.govtandfonline.comDithiolo[4,5-b] nih.govresearchgate.netdithiin-2-thione | Dilithiated species | thieme-connect.de |

Theoretical and Computational Investigations of 1,4 Dithiin, 2,6 Diphenyl

Quantum Chemical Calculations (DFT, TD-DFT)

Theoretical and computational chemistry provide powerful tools for understanding the structure, stability, and electronic properties of molecules like 2,6-diphenyl-1,4-dithiin. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure (electron density, orbital energies) and optimized geometry of molecules. For studying excited states and predicting spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. ohio-state.edu

The central 1,4-dithiin ring is a six-membered heterocycle containing two sulfur atoms and two carbon-carbon double bonds. Computational studies, supported by experimental crystallographic data of related compounds, reveal that the 1,4-dithiin ring is not planar. Instead, it adopts a non-planar boat conformation. mit.eduresearchgate.net This structural feature is a direct consequence of the electronic nature of the ring, which is discussed in the context of aromaticity below.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms (the optimized geometry) by minimizing the total energy of the molecule. For 2,6-diphenyl-1,4-dithiin, this involves determining the precise fold of the dithiin ring and the rotational orientation (torsional angles) of the two phenyl substituents relative to the heterocyclic core.

While specific DFT calculations for 2,6-diphenyl-1,4-dithiin are not detailed in the surveyed literature, data from the closely related compound, 2,6-bis(4-methoxyphenyl)-1,4-dithiine, provides insight into the expected geometry. In this analogue, the dithiin ring is in a distinct boat conformation. The C–S bond lengths are found to be intermediate between typical single and double bonds, suggesting a degree of electronic conjugation between the sulfur lone pairs and the π-electrons of the C=C bonds. mit.edu The phenyl groups are positioned nearly coplanar with the adjacent C=C bonds of the dithiin ring. mit.edu The conformational landscape is generally flexible, with a relatively low energy barrier for the interconversion between boat forms through a planar transition state. nih.gov

Table 1: Representative Geometrical Parameters for 1,4-Dithiin Derivatives based on Computational and Crystallographic Data Note: Data for the closely related 2,6-bis(4-methoxyphenyl)-1,4-dithiine is used as a predictive model.

| Parameter | Description | Typical Value |

| Conformation | Shape of the 1,4-dithiin ring | Boat researchgate.net |

| C–S Bond Length | Length of the bonds between Carbon and Sulfur | ~1.74 - 1.78 Å mit.edu |

| C=C Bond Length | Length of the double bonds in the dithiin ring | ~1.34 Å researchgate.net |

| C-S-C Bond Angle | Angle within the dithiin ring at the sulfur atom | ~100° |

| C-C-S Bond Angle | Angle within the dithiin ring at the carbon atom | ~122° |

| Phenyl Torsion Angle | Dihedral angle describing the rotation of the phenyl group | Small, indicating near co-planarity with the C=C bond mit.edu |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govgrowingscience.com

DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals. For 2,6-diphenyl-1,4-dithiin, the electronic structure is a combination of the dithiin ring's π-system and the aromatic systems of the phenyl groups.

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be a π-type orbital with significant electron density contributions from the p-orbitals of the sulfur atoms and the carbon atoms of the C=C double bonds within the dithiin ring. researchgate.net This orbital represents the capacity of the molecule to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be the corresponding π-antibonding (π*) orbital of the dithiin core. This orbital signifies the ability of the molecule to accept electrons. growingscience.com

The energy of the HOMO and LUMO can be used to calculate key electronic properties, as shown in the conceptual table below. A small HOMO-LUMO gap generally indicates high polarizability and high chemical reactivity. nih.govgrowingscience.com

Table 2: Conceptual Electronic Properties from Frontier Molecular Orbitals

| Property | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to excitability and chemical reactivity. growingscience.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

According to Hückel's rule, a planar, cyclic, fully conjugated system with 4n+2 π-electrons is aromatic and stable, while one with 4n π-electrons is antiaromatic and destabilized. The 1,4-dithiin ring contains eight π-electrons (four from the two C=C double bonds and two from each of the two sulfur atoms), which fits the 4n rule (for n=2). researchgate.netnih.gov

If the 1,4-dithiin ring were planar, it would be classified as antiaromatic and thus be highly unstable. researchgate.net Computational studies confirm that the molecule avoids this destabilization by adopting a non-planar boat conformation. mit.eduresearchgate.net This puckering of the ring breaks the continuous overlap of p-orbitals, preventing the cyclic delocalization that leads to antiaromaticity. Therefore, 2,6-diphenyl-1,4-dithiin is considered non-aromatic rather than antiaromatic. mit.edu

The energy required to force the 1,4-dithiin ring into a planar geometry is computationally estimated to be low (less than 2.7 kcal/mol), indicating a high degree of conformational flexibility. researchgate.net This demonstrates a deliberate structural distortion to avoid the electronic penalty of antiaromaticity.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. ohio-state.edu It calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of predicted absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption band. researchgate.net

For 2,6-diphenyl-1,4-dithiin, the primary electronic transitions are expected to be of the π→π* type. These involve the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The extensive conjugation provided by the phenyl groups is expected to influence the energy of these transitions, likely shifting the absorption maxima to longer wavelengths compared to the unsubstituted 1,4-dithiin core.

While specific TD-DFT studies on 2,6-diphenyl-1,4-dithiin were not available in the surveyed literature, a typical output would provide the data shown in the conceptual table below.

Table 3: Conceptual TD-DFT Output for Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | (Calculated Value) | (Calculated Value) | (Calculated Value) | HOMO → LUMO |

| S0 → S2 | (Calculated Value) | (Calculated Value) | (Calculated Value) | HOMO-1 → LUMO, etc. |

| S0 → Sn | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Various π→π* contributions) |

Computational Modeling of Reactivity Pathways

Computational chemistry can also model the pathways of chemical reactions, providing insights into reaction mechanisms, transition states, and product stability. For the 1,4-dithiin system, reactions such as electrophilic substitution or metalation are of synthetic interest. thieme-connect.de

DFT calculations can be used to map the potential energy surface of a reaction. For instance, in a reaction with an electrophile, computational models could predict whether the attack is more likely to occur at the sulfur atoms or the carbon atoms of the dithiin ring by calculating the energies of the possible intermediates. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate.

Furthermore, computational modeling can investigate the stability of reactive intermediates. For example, the metalation of 1,4-dithiins can be challenging due to competing side reactions like β-elimination. nih.gov DFT studies could elucidate the thermodynamics and kinetics of the desired reaction versus these undesired pathways, helping to guide the choice of reagents and reaction conditions for synthetic applications.

Advanced Applications of 1,4 Dithiin, 2,6 Diphenyl and Its Derivatives in Materials Science and Chemical Systems

Applications in Organic Electronics and Optoelectronics

The 1,4-dithiin motif is noted for its reversible redox properties, which allow it to form radical cations and diradical dications. This characteristic makes it a compelling candidate for applications in the field of organic electronics. The introduction of phenyl groups at the 2 and 6 positions of the dithiin ring influences the electronic structure and solid-state packing of the molecule, which are critical factors for its performance in electronic devices.

A related compound, 3,5-diphenyl-2,6-dithiophene-2-yl-dithieno[3,2-b;2',3'-d]thiophene, has been synthesized and its polymer was found to have promising electrochromic properties. itu.edu.tr An electrochromic device constructed with this polymer could be switched between red and blue colors and demonstrated good open circuit memory and stability. itu.edu.tr This suggests that the incorporation of diphenyl-substituted sulfur-rich heterocyclic systems into polymers can lead to materials with valuable optoelectronic properties.

Exploration as Precursors for Nonmetallic Conductors

The inherent redox activity of the 1,4-dithiin core has led to its exploration as a potential precursor for nonmetallic conductors. The ability to undergo reversible one- and two-electron oxidations is a key feature for materials that can transport charge. However, research into related sulfur-rich compounds has highlighted challenges. For instance, electrodes based on dibenzo mit.eduresearchgate.netdithiin, a structural relative of 2,6-diphenyl-1,4-dithiin, have been shown to suffer from low electronic conductivity, which leads to significant electrode polarization. nih.gov This indicates that while the fundamental electronic properties are promising, the intrinsic conductivity of these materials may need to be enhanced, for example, through molecular engineering or formulation with conductive additives, to realize their full potential as nonmetallic conductors.

Role as Versatile Building Blocks in Complex Organic Synthesis

1,4-Dithiin, 2,6-diphenyl- and its derivatives serve as versatile building blocks in the construction of more complex molecular architectures. A variety of synthetic routes to access 2,6-disubstituted-1,4-dithiins have been developed, highlighting their utility in organic synthesis. researchgate.netnih.gov

A novel and convenient route to synthesize 2,6-diphenyl-1,4-dithiine has been reported, further expanding the accessibility of this scaffold for synthetic chemists. researchgate.net The synthesis of related 2,6-bis(4-methoxyphenyl)-1,4-dithiine has also been achieved, demonstrating the tunability of the peripheral substituents. nih.gov The dithiin ring in this derivative adopts a boat conformation, and the bond lengths suggest a degree of conjugation between the sulfur lone pairs and the pi electrons of the C=C double bonds. nih.gov

Strategies for Carbon-Carbon Bond Formation

The synthesis of 2,6-diphenyl-1,4-dithiin itself involves key carbon-carbon bond-forming strategies. One synthetic approach to a related compound, 2,6-bis(4-methoxyphenyl)-1,4-dithiine, involves the reaction of bis(4-methoxyphenylethynyl) sulfide (B99878) with sodium sulfide. nih.gov This reaction, and others like it, are fundamental to constructing the carbon framework of the target molecule.

The following table outlines a synthetic approach to a 2,6-diaryl-1,4-dithiin, which inherently relies on the formation of carbon-sulfur and subsequent carbon-carbon bonds to construct the heterocyclic ring.

| Step | Reactants | Reagents | Product |

| 1 | bis(4-methoxyphenylethynyl) sulfide | NaOEt in alcohol | Intermediate |

| 2 | Intermediate from Step 1 | Na₂S·9H₂O | 2,6-bis(4-methoxyphenyl)-1,4-dithiine |

| Table based on the synthesis described in Piao et al., 2014. nih.gov |

Utilization in Homologation Reactions

Homologation, the extension of a carbon chain by a methylene (B1212753) group, is a valuable transformation in organic synthesis. researchgate.net While direct homologation reactions involving 1,4-Dithiin, 2,6-diphenyl- are not widely reported, the synthesis of higher homologues of related sulfur-containing aromatic systems has been successfully achieved. For instance, oligophenyls with multiple disulfide bridges, considered higher homologues of dibenzo[c,e] mit.eduresearchgate.netdithiin, have been synthesized and investigated for their material properties. nih.govresearchgate.netnih.gov This work demonstrates the principle of extending the molecular framework of sulfur-rich compounds to tune their properties, a concept that could be applied to 2,6-diphenyl-1,4-dithiin.

Catalytic Activity in Organic Transformations

Currently, there is a lack of available scientific literature describing the specific use of 1,4-Dithiin, 2,6-diphenyl- as a catalyst in organic transformations. While other sulfur-containing compounds have been explored for their catalytic activities, this particular molecule has not been a primary focus in that area of research to date.

Development in Energy Storage Systems (e.g., Battery Electrolytes)

The reversible redox behavior of 1,4-dithiins and their derivatives makes them attractive candidates for applications in energy storage. Research has been conducted on the use of thianthrene-based compounds, which are dibenzo-analogs of 1,4-dithiins, as electrolytes for symmetric batteries. mit.eduresearchgate.net These studies involve the design and synthesis of molecules with bipolar redox-activity to achieve long cycle life. mit.eduresearchgate.net

Furthermore, higher homologues of dibenzo mit.eduresearchgate.netdithiin have been successfully employed as cathode materials in lithium-ion batteries. nih.govresearchgate.netnih.gov One such homologue demonstrated a maximum specific capacity of 118 mAh g⁻¹, highlighting the potential of these sulfur-rich compounds in battery technology. nih.govresearchgate.netnih.gov Although the electronic conductivity was identified as a challenge, the high specific capacity is a promising indicator. nih.gov The investigation into these related compounds suggests that 1,4-Dithiin, 2,6-diphenyl- could also be a valuable component in the development of new energy storage systems.

The following table summarizes the performance of a dibenzo mit.eduresearchgate.netdithiin homologue as a cathode material in a lithium-ion battery.

| Parameter | Value |

| Maximum Specific Capacity | 118 mAh g⁻¹ |

| Current Density | 50 mA g⁻¹ |

| Data from a study on a higher homologue of dibenzo[c,e] mit.eduresearchgate.netdithiin. nih.govresearchgate.netnih.gov |

Design and Synthesis of Anion Receptors Incorporating Electroactive 1,4-Dithiin Units

The development of synthetic receptors capable of selectively binding anions is a significant area of research in supramolecular chemistry, with applications in sensing, catalysis, and environmental remediation. The electroactive nature of the 1,4-dithiin unit, which can undergo reversible oxidation, makes it an attractive component for the construction of anion receptors whose binding properties can be modulated by an external stimulus.

A notable advancement in this area is the design and synthesis of a macrocyclic polyamide cage that incorporates redox-active 1,4-dithiin units. nih.gov This research, detailed in a 2020 publication in the Journal of Organic Chemistry by Etkind, Vander Griend, and Swager, presents a sophisticated anion receptor with a high affinity for specific anions. nih.gov

The synthesis of this macrocyclic receptor involves the strategic placement of 1,4-dithiin moieties within a larger polyamide framework. The presence of the dithiin units imparts redox activity to the macrocycle, a feature that can be exploited for anion sensing.

UV/vis titration experiments conducted in acetonitrile (B52724) revealed that the macrocyclic polyamide cage exhibits a high affinity for dihydrogen arsenate (H₂AsO₄⁻) and bicarbonate (HCO₃⁻) anions over other common anions. nih.gov The receptor demonstrates a remarkable ability to differentiate between arsenate and the chemically similar phosphate, a rare feat for synthetic receptors. nih.gov This selectivity is attributed to the formation of a 2:1 complex between the host (receptor) and the guest (anion). nih.gov

The binding affinities of the dithiin-containing macrocycle for various anions were quantified, and the results highlight the receptor's selectivity. The complex nature of the interaction between the receptor and the anions was further investigated using cyclic voltammetry, which showed varied and complex responses for each anion tested. nih.gov These findings underscore the potential of 1,4-dithiin units as valuable recognition motifs in the design of advanced supramolecular receptors. nih.gov

Interactive Table: Anion Binding Affinities of a 1,4-Dithiin-Containing Macrocyclic Receptor

| Anion | Binding Constant (log K or log β) | Stoichiometry (Host:Guest) |

| Dihydrogen Arsenate (H₂AsO₄⁻) | 10.4 | 2:1 |

| Bicarbonate (HCO₃⁻) | 8.3 | 2:1 |

| Dihydrogen Phosphate (H₂PO₄⁻) | 4.24 | 1:1 |

| Hydrogen Sulfate (HSO₄⁻) | 3.57 | 1:1 |

| Chloride (Cl⁻) | 3.20 | 1:1 |

Data sourced from Etkind, S. I., Vander Griend, D. A., & Swager, T. M. (2020). Electroactive Anion Receptor with High Affinity for Arsenate. The Journal of Organic Chemistry, 85(15), 10050–10061. nih.gov

Contributions to the Synthesis of Sulfur-Rich Scaffolds for Novel Materials

The unique structural and electronic properties of 1,4-dithiin, 2,6-diphenyl- and its derivatives make them attractive building blocks for the construction of novel sulfur-rich scaffolds. These scaffolds are of interest for applications in materials science, including the development of porous materials, redox-active polymers, and components for energy storage.

Research in this area has focused on incorporating the 1,4-dithiin unit into larger, well-defined architectures. A significant contribution, as described in a doctoral thesis by Samuel I. Etkind, involves the development of sulfurous analogs of pillar[n]arene macrocycles. mit.edu Pillar[n]arenes are a class of macrocyclic compounds with a pillar-shaped architecture, and the introduction of sulfur by replacing the bridging methylene groups with sulfur atoms creates a new class of sulfur-rich macrocycles. mit.edudigitellinc.com

The work outlined in the thesis explores the gram-scale production and derivatization of these novel sulfur-containing scaffolds. mit.edudigitellinc.com This research opens up new avenues for the design of porous organic cages and other supramolecular structures with unique properties conferred by the presence of the sulfur-rich 1,4-dithiin units. mit.edudigitellinc.com While the direct use of 2,6-diphenyl-1,4-dithiin in these specific pillararene analogs is not explicitly detailed in the available abstracts, the foundational work on incorporating 1,4-dithiin units is a critical step toward the synthesis of a wide range of sulfur-rich materials. The phenyl substituents on the 2 and 6 positions of the dithiin ring can be expected to influence the solubility, processability, and solid-state packing of the resulting materials.

The broader field of sulfur-rich polymer synthesis is also of relevance. While not directly employing 2,6-diphenyl-1,4-dithiin, studies on the polymerization of phenylamines with disulfide transfer reagents have yielded poly[N,N-(phenylamino) disulfides]. These polymers possess a backbone composed entirely of nitrogen and sulfur and exhibit tunable electronic and optical properties based on the substitution of the aromatic rings. This demonstrates the potential for creating functional materials from sulfur-rich building blocks.

Future work in this area could see the direct incorporation of 2,6-diphenyl-1,4-dithiin into polymeric structures through various polymerization techniques. The inherent properties of the dithiin unit, combined with the processability and versatility of polymers, could lead to the development of new materials for applications in electronics, sensing, and beyond.

Derivatives and Analogues of 1,4 Dithiin, 2,6 Diphenyl

Synthesis and Characterization of Substituted Diaryl-1,4-Dithiins

The synthesis of 2,6-disubstituted-1,4-dithiins is a well-explored area, with methods chosen based on the desired substitution pattern. nih.gov A common and versatile approach is the Paal-Knorr type cyclization of α-diketosulfides using reagents like Lawesson's reagent or P₄S₁₀. nih.gov This method is effective for a variety of aryl and some alkyl groups. The necessary α-diketosulfide precursors can be synthesized symmetrically by reacting an α-haloketone with sodium sulfide (B99878), or asymmetrically by reacting an α-thioketone with an α-haloketone. nih.gov

An alternative strategy involves the reaction of bis(arylethynyl) sulfides with a sulfur source like sodium sulfide nonahydrate (Na₂S·9H₂O). This method has proven to be a mild, selective, and high-yielding route to various 2,6-diaryl-1,4-dithiins. The proposed mechanism involves the initial reaction of the bis(arylethynyl) sulfide with a sulfide ion, followed by an intramolecular addition of the resulting sulfur anion to the second carbon-carbon triple bond to form the dithiin ring.

Variations in Aryl Substituents (e.g., 2,6-bis(4-methoxyphenyl)-1,4-dithiine)

Modifying the aryl groups at the 2- and 6-positions of the 1,4-dithiin ring is a key strategy for tuning the molecule's electronic and structural properties. A notable example is 2,6-bis(4-methoxyphenyl)-1,4-dithiine, which has been successfully synthesized and characterized. One synthetic route involves the reaction of bis(4-methoxyphenylethynyl) sulfide with Na₂S·9H₂O.

The crystal structure of 2,6-bis(4-methoxyphenyl)-1,4-dithiine reveals important conformational and electronic features. The central 1,4-dithiin ring adopts a non-planar boat conformation. The molecule exhibits crystallographic twofold rotation symmetry. Analysis of the bond lengths shows that the S-C bonds are shorter than typical single bonds but longer than double bonds, suggesting a degree of electronic conjugation between the sulfur lone pairs and the π-electrons of the carbon-carbon double bonds within the ring.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₆O₂S₂ | |

| Crystal System | Orthorhombic | |

| Space Group | Pnma | |

| a (Å) | 10.1330 (11) | |

| b (Å) | 27.318 (3) | |

| c (Å) | 5.5402 (6) | |

| V (ų) | 1533.6 (3) | |

| Z | 4 | |

| Conformation | Boat |

Comparison with Tetraphenyl-1,4-dithiin and its Structural Relationships to Other Tetraphenyl Heterocycles

2,3,5,6-Tetraphenyl-1,4-dithiin serves as a key comparative compound. Its structure has been studied in relation to its oxygen analogue, 2,3,5,6-tetraphenyl-1,4-dioxin. Like other 1,4-dithiins, the central ring in tetraphenyl-1,4-dithiin adopts a boat conformation. The orientation of the phenyl rings is neither uniformly parallel nor perpendicular to the dithiin core, but rather a mixture of orientations.

This contrasts with related tetraphenyl heterocycles. For instance, while 2,3,5,6-tetraphenyl-1,4-dioxin is slightly distorted from planarity, other related oxygen heterocycles like dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate can have a planar dioxin core. Another related compound, 2,3,4,5-tetraphenyl-4H-pyran-4-one, possesses a planar core with its four phenyl rings adopting a propeller-like geometry. These structural variations influence the electronic properties and potential for conjugation within the molecules.

| Compound | Core Ring Conformation | Aryl Group Orientation | Reference |

|---|---|---|---|

| 2,3,5,6-Tetraphenyl-1,4-dithiin | Boat | Mixed orientation | |

| 2,3,5,6-Tetraphenyl-1,4-dioxin | Slightly distorted from planar | - | |

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one | Planar | Propeller geometry |

Fused Ring Systems Containing 1,4-Dithiin Moieties

The incorporation of the 1,4-dithiin unit into larger, fused aromatic systems is a significant area of research, driven by the unique redox properties of the dithiin motif. One synthetic approach involves the reaction of electron-rich pentathiepins with electron-poor alkynes in the presence of triphenylphosphine (B44618), which yields a variety of fused heterocycles containing the 1,4-dithiin core. nih.gov This methodology has been used to produce systems where the dithiin is fused to thiophene (B33073), pyrrole, and indole (B1671886) rings. nih.gov

Furthermore, pyrene-fused dithiins have been synthesized to explore their chiroptical properties. The reversible redox behavior of the 1,4-dithiin unit, which can form stable radical cations and diradical dications, makes these fused systems promising candidates for applications in organic electronics. The connectivity of the dithiin to the pyrene (B120774) core allows for the tuning of properties such as circular dichroism.

1,4-Dithiin S-Oxides and S,S-Dioxides

The oxidation of the sulfur atoms in the 1,4-dithiin ring to form S-oxides and S,S-dioxides is a key chemical transformation. While specific studies on 2,6-diphenyl-1,4-dithiin oxides are not extensively detailed in the provided search results, research on closely related analogues provides significant insight. For example, the oxidation of the dibenzo-analogue, thianthrene (B1682798), is well-documented. Thianthrene-5-oxide can be used to generate the thianthrene radical cation in the presence of trifluoroacetic anhydride (B1165640) and a strong acid. nih.gov This highlights the role of the S-oxide as a precursor to the electroactive species that makes these heterocycles interesting for materials science. nih.gov

Studies on other dithiin isomers, such as 1,3-dithiins, also demonstrate the formation of monosulfoxide isomers upon oxidation. The ability of sulfur to exist in various oxidation states is a feature that distinguishes it from its oxygen counterparts and allows for further functionalization and modulation of the heterocycle's properties. nih.gov

Comparative Studies with Related Sulfur Heterocycles (e.g., 1,2-dithiins, thianthrenes, oxathiins)

The properties of 2,6-diphenyl-1,4-dithiin are best understood through comparison with related sulfur-containing heterocycles.

1,2-Dithiins : These isomers are generally unstable and tend to extrude a sulfur atom to form a more stable thiophene ring. In contrast, 1,4-dithiins are more stable. Both are non-planar, 8π electron systems, which avoids the antiaromaticity that would arise from a planar structure.

Thianthrenes : As the dibenzo-analogue of 1,4-dithiin, thianthrene shares many properties, including a non-planar, folded structure and the ability to undergo reversible one- and two-electron oxidations to form stable, colored radical cations. nih.gov This redox activity is a primary motivator for its use in redox-active materials and energy storage applications. nih.gov

1,4-Oxathiins : While direct comparative studies are not detailed in the provided results, a comparison can be inferred. 1,4-Dithiins are non-aromatic and non-planar. Their oxygen analogues, 1,4-dioxins, exhibit vastly different properties. nih.gov An oxathiin, containing one sulfur and one oxygen atom, would be expected to have properties intermediate between those of a dithiin and a dioxin. The presence of the sulfur atom would likely confer some of the redox activity seen in dithiins, while the oxygen atom would influence the ring's geometry and electronic nature.

1,4-Dithianes : These are the fully saturated analogues of 1,4-dithiins. Their functionalization can be challenging due to the potential for ring fragmentation upon metallation. However, they can serve as precursors to the unsaturated 1,4-dithiins through oxidation followed by elimination.

Integration into Macrocyclic Architectures

The unique structural and electronic properties of 1,4-dithiins make them attractive building blocks for the construction of complex macrocycles. Researchers have designed and synthesized macrocyclic anion receptors that incorporate electroactive 1,4-dithiin units. nih.gov The redox activity of the dithiin components can be harnessed to create receptors whose binding affinities for anions can be modulated by oxidation. nih.gov

Furthermore, the 1,4-dithiin scaffold has been used in the development of sulfur-containing analogues of established macrocycles like pillar[n]arenes. nih.gov In these structures, the bridging methylene (B1212753) groups of traditional pillar[n]arenes are replaced with sulfur atoms, leading to new host-guest properties and potential applications in supramolecular chemistry. nih.gov The integration of dithiin units into macrocycles allows for the creation of unique geometries and provides a route for further functionalization through oxidation of the sulfur atoms. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories in 1,4-Dithiin, 2,6-diphenyl- Chemistry

Research concerning 1,4-dithiin, 2,6-diphenyl- and its analogs is primarily concentrated on understanding its fundamental chemical properties and exploring its utility as a building block in more complex molecular architectures. A significant area of investigation involves the reactivity of the 1,4-dithiin ring, which is a non-planar, sulfur-rich heterocycle. journals.co.za The presence of the phenyl substituents at the 2 and 6 positions significantly influences the molecule's electronic properties and steric hindrance, thereby affecting its reactivity and potential applications.

Current research often focuses on the oxidation of the sulfur atoms within the dithiin ring, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit altered electronic properties and can serve as precursors in various synthetic transformations. Additionally, the reaction of 2,5-diphenyl-1,4-dithiin (B14170245) with reagents like dimethyl acetylenedicarboxylate (B1228247) has been explored, leading to the formation of novel thiophene (B33073) derivatives. oup.com This highlights the dithiin ring's capacity to undergo cycloaddition and rearrangement reactions, opening avenues for the synthesis of diverse heterocyclic systems.

Emerging Methodologies for Enhanced Synthetic Control

The synthesis of 1,4-dithiins has traditionally been achieved through methods such as the condensation of α-mercaptocarbonyls. nih.gov For 2,6-disubstituted derivatives like 2,6-diphenyl-1,4-dithiin, specific routes have been developed. One notable method involves the reaction of diketo sulfides. mit.edu More recent advancements in synthetic organic chemistry are paving the way for more efficient and selective preparations of 1,4-dithiin derivatives.

Transition metal-free conditions for the synthesis of 1,4-dithiins from alkynes and elemental sulfur represent a significant step towards more sustainable and atom-economical processes. rsc.org These methods offer high regioselectivity and operational simplicity, which are crucial for the synthesis of asymmetrically substituted dithiins. While not yet specifically detailed for the 2,6-diphenyl derivative, the extension of these methodologies is a promising area of future research. The development of one-pot, multi-component reactions also presents an opportunity to streamline the synthesis of complex dithiin-containing molecules. researchgate.net

Prospects for Novel Materials Development and Advanced Chemical Applications

The unique electronic and structural properties of 1,4-dithiins make them attractive candidates for the development of novel organic materials. The non-planar, boat-like conformation of the dithiin ring, as observed in related structures like 2,6-bis(4-methoxyphenyl)-1,4-dithiine, can influence the packing of molecules in the solid state, which is a critical factor in determining the properties of organic electronic materials. nih.gov

The ability of the 1,4-dithiin core to undergo reversible one- and two-electron oxidations to form stable radical cations and dications is a key feature that is being explored for applications in:

Redox-Active Materials: These properties are being harnessed in the design of materials for energy storage, such as in redox flow batteries. nih.govontosight.ai

Organic Conductors: The potential for π-stacking and intermolecular charge transfer in dithiin derivatives suggests their utility in the construction of organic conducting materials.

Phosphorescent Materials: The presence of heavy sulfur atoms can promote intersystem crossing, making dithiin-containing compounds promising for the development of phosphorescent organic light-emitting diodes (OLEDs). journals.co.za

The incorporation of the 2,6-diphenyl-1,4-dithiin moiety into larger conjugated systems and polymers is a promising strategy for tuning the electronic and photophysical properties of these materials.

Untapped Potential in Theoretical and Computational Studies

While experimental studies have provided valuable insights into the chemistry of 1,4-dithiins, theoretical and computational methods offer a powerful tool for a deeper understanding of their structure, reactivity, and potential applications. Density Functional Theory (DFT) calculations have been employed to study the electronic structure and properties of related heterocyclic systems. nih.govresearchgate.net

For 1,4-dithiin, 2,6-diphenyl-, computational studies could provide significant contributions in several areas:

Conformational Analysis: A detailed understanding of the conformational landscape of the dithiin ring and the rotational barriers of the phenyl substituents.

Electronic Structure and Reactivity: Calculation of frontier molecular orbital energies (HOMO and LUMO) to predict reactivity in processes like oxidation and cycloaddition reactions. This can aid in the rational design of new reactions and materials. researchgate.net

Spectroscopic Properties: Prediction of spectroscopic data (e.g., NMR, UV-Vis) to aid in the characterization of new derivatives.

Materials Properties: Modeling of solid-state packing and electronic properties to guide the design of new organic materials with desired functionalities.

The synergy between experimental work and theoretical calculations will be crucial for unlocking the full potential of 1,4-dithiin, 2,6-diphenyl- and its derivatives in the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dithiin derivatives like 2,6-diphenyl-1,4-dithiin, and how can their efficiency be optimized?

- Methodological Answer : A common approach involves cyclization reactions using bis(arylethanonyl) sulfides as precursors. For example, Zhao et al. (2014) synthesized 2,6-bis(4-methoxyphenyl)-1,4-dithiine via NaOEt-mediated cyclization of bis(4-methoxyphenylethynyl) sulfide, achieving 85% yield under reflux conditions . Key parameters for optimization include reaction temperature (reflux vs. room temperature), solvent choice (alcohol or dichloromethane), and stoichiometric ratios of Na₂S·9H₂O. Characterization via -NMR, -NMR, and X-ray crystallography is critical for confirming product purity and structural conformation .

Q. How do crystallographic data inform the structural stability and reactivity of 2,6-diphenyl-1,4-dithiin derivatives?

- Methodological Answer : X-ray diffraction studies reveal that the dithiin ring adopts a boat conformation, with bond lengths (e.g., S1–C2: 1.735 Å, C1–C2: 1.335 Å) indicating partial conjugation between sulfur lone pairs and the C=C bond. This conjugation impacts reactivity, as seen in solid-state Diels–Alder reactions where 1,4-dithiin derivatives act as dienophiles . Torsion angles (e.g., −171.26° for C1–C2–C3–C4) further suggest steric constraints influencing intermolecular interactions .

Q. What spectroscopic techniques are most reliable for characterizing 1,4-dithiin derivatives?

- Methodological Answer :

- -NMR : Distinct aromatic proton signals (δ 7.58 ppm for para-substituted phenyl groups) and methoxy protons (δ 3.83 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks at 1607 cm (C=C stretching) and 832 cm (C–S bond vibrations) validate the dithiin core .

- Mass Spectrometry : High-resolution MS (e.g., m/z 328.0586 for C₁₈H₁₆O₂S₂) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on 1,4-dithiin reactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron distribution in the dithiin ring, explaining discrepancies in observed vs. predicted bond lengths. For instance, the shorter S–C bonds (vs. single-bond expectations) arise from sulfur’s lone-pair conjugation with the π-system . Coupling DFT with crystallographic data (e.g., Hirshfeld surface analysis) quantifies intermolecular interactions, aiding in reactivity predictions for derivatives like 2,3-dihydro-5,6-dimethyl-1,4-dithiin tetraoxide .

Q. What experimental design principles apply to studying 1,4-dithiin derivatives in catalytic systems?

- Methodological Answer : Factorial design (e.g., varying substituents, ligands, and reaction media) is critical. For example, iron(II) tetra(1,4-dithiin)porphyrazines exhibit photocatalytic activity under visible light, with alkyl chain length (e.g., long-chain vs. methyl groups) influencing catalytic efficiency . Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and turnover frequency (TOF) calculations are essential for mechanistic insights .

Q. How can theoretical frameworks guide the exploration of 1,4-dithiin derivatives in supramolecular chemistry?

- Methodological Answer : Charge-transfer (CT) complexation theory explains the solid-state reactivity of 1,4-dithiin derivatives. For instance, electron donor/acceptor (EDA) interactions between bis(N-allylimino)-1,4-dithiin (acceptor) and 9-bromoanthracene (donor) enable single-crystal-to-single-crystal Diels–Alder reactions. Space group symmetry (e.g., monoclinic P2₁/n) and stacking patterns (alternating donor/acceptor columns) dictate reaction feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.